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Compound of Interest

Compound Name:
4,6-Dichloroquinoline-3-carboxylic

acid

Cat. No.: B189895 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
dichloroquinoline-3-carboxylic acid, a molecule of interest for researchers, scientists, and

professionals in drug development. This document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for their acquisition.

Core Spectroscopic Data
The structural characterization of 4,6-dichloroquinoline-3-carboxylic acid relies on a

combination of spectroscopic techniques. Below is a summary of the anticipated and reported

data.

Table 1: Nuclear Magnetic Resonance (NMR) Data
While a complete, experimentally verified NMR dataset for 4,6-dichloroquinoline-3-
carboxylic acid is not readily available in the public domain, the following table outlines the

expected chemical shifts based on the analysis of similar structures, including its ethyl ester

derivative. The proton of the quinoline ring is a characteristic feature in the ¹H NMR spectrum.
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¹H NMR ¹³C NMR

Proton
Expected Chemical

Shift (ppm)
Carbon

Expected Chemical

Shift (ppm)

H2 ~9.0 - 9.2 C2 ~150 - 155

H5 ~8.0 - 8.2 C3 ~125 - 130

H7 ~7.8 - 8.0 C4 ~145 - 150

H8 ~7.6 - 7.8 C4a ~128 - 132

COOH ~12.0 - 14.0 (broad) C5 ~128 - 132

C6 ~135 - 140

C7 ~125 - 130

C8 ~130 - 135

C8a ~148 - 152

COOH ~165 - 175

Note: Expected values are based on general principles of NMR spectroscopy and data from

analogous quinoline and carboxylic acid derivatives. The acidic proton of the carboxylic acid is

expected to be a broad singlet and its chemical shift can be concentration and solvent

dependent.[2]

Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of 4,6-dichloroquinoline-3-carboxylic acid is expected to show

characteristic absorption bands for the carboxylic acid and the quinoline ring system.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carboxylic Acid) 1700-1725 Strong, Sharp

C=C & C=N (Aromatic) 1500-1650 Medium to Strong

C-Cl 600-800 Medium to Strong

C-O (Carboxylic Acid) 1210-1320 Medium

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Table 3: Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) of the closely related ethyl 4,6-dichloroquinoline-3-

carboxylate provides strong evidence for the molecular formula of the core structure. For 4,6-
dichloroquinoline-3-carboxylic acid, the following is expected.

Technique Expected m/z Ion

Electrospray Ionization (ESI-

MS)
241.97 [M-H]⁻

243.97 [M+H]⁺

High-Resolution MS (HRMS)

of Ethyl Ester
270.0089 [M+H]⁺ (C₁₂H₉Cl₂NO₂)

Note: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of

two chlorine atoms.

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of quinoline carboxylic acids involves the

following steps:

Sample Preparation:

Weigh approximately 5-10 mg of 4,6-dichloroquinoline-3-carboxylic acid for ¹H NMR

and 20-50 mg for ¹³C NMR.

Select a suitable deuterated solvent for dissolution, such as DMSO-d₆ or CDCl₃. DMSO-d₆

is often preferred for carboxylic acids.

Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.

Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any

particulate matter.

An internal standard like tetramethylsilane (TMS) may be added for accurate chemical

shift referencing.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency

(e.g., 400 or 500 MHz for ¹H).

For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as

COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy
For solid samples like 4,6-dichloroquinoline-3-carboxylic acid, the Attenuated Total

Reflectance (ATR) or the thin solid film method is commonly used.

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride

or acetone).
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Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like

carboxylic acids.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of

acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to

aid ionization.

Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺

and [M-H]⁻ ions, respectively.

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to

analyze the fragmentation pattern of the molecular ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 4,6-dichloroquinoline-3-carboxylic acid.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

4,6-dichloroquinoline-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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